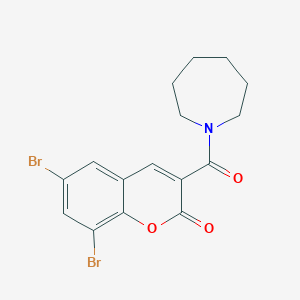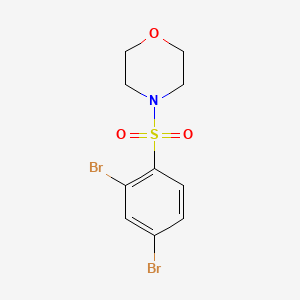![molecular formula C19H17F3N4O B3442420 5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442420.png)
5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine , often referred to as PPPTP , is a heterocyclic compound with a complex structure. It belongs to the pyrazolo[1,5-a]pyrimidine class, which has gained prominence due to its diverse biological activities. PPPTP exhibits a unique combination of aromatic rings, a piperidine moiety, and a trifluoromethyl group, making it an intriguing target for medicinal chemistry research .
Synthesis Analysis
The synthesis of PPPTP involves intricate steps, including cyclization reactions and functional group manipulations. Researchers have explored various synthetic routes to access this compound. Notably, the trifluoromethyl group incorporation is crucial for its pharmacological properties. Methods such as heterocyclic ring formation , carbonylation , and piperidine coupling have been employed to synthesize PPPTP derivatives. Optimization of these synthetic pathways remains an active area of investigation .
Molecular Structure Analysis
PPPTP’s molecular structure reveals a pyrazolo[1,5-a]pyrimidine core, flanked by a phenyl group, a piperidine ring, and a trifluoromethyl substituent. The arrangement of these functional groups influences its interactions with biological targets. Crystallographic studies have provided insights into the precise spatial arrangement of atoms within PPPTP, aiding in rational drug design .
Chemical Reactions Analysis
PPPTP participates in various chemical reactions, including nucleophilic substitutions , oxidations , and reductions . Its reactivity profile impacts its stability, metabolism, and potential for drug-drug interactions. Researchers have investigated the regioselectivity and stereochemistry of PPPTP reactions, which contribute to its pharmacological behavior .
Mécanisme D'action
PPPTP’s mechanism of action involves binding to specific biological targets. It has been explored as a kinase inhibitor , particularly targeting microtubule affinity-regulating kinase 4 (MARK4) . By modulating MARK4 activity, PPPTP influences cellular processes such as cell division, migration, and cytoskeletal dynamics. Further studies are needed to elucidate its precise binding mode and downstream effects .
Propriétés
IUPAC Name |
[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c20-19(21,22)16-11-14(13-7-3-1-4-8-13)23-17-12-15(24-26(16)17)18(27)25-9-5-2-6-10-25/h1,3-4,7-8,11-12H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRROROQYZZXGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Azepane-1-carbonyl)phenyl]-(2,5-dimethoxyphenyl)methanone](/img/structure/B3442340.png)

![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B3442356.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3442368.png)
![(5Z)-1-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3442378.png)


![N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide](/img/structure/B3442404.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3442408.png)
![4-[4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]morpholine](/img/structure/B3442411.png)
![4-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]oxybenzonitrile](/img/structure/B3442415.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3442425.png)
![3-bromo-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442431.png)
![1-[3-CHLORO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE](/img/structure/B3442433.png)
